1-[(2-Bromophenyl)methyl]-3-methyl-1H-pyrazol-4-amine
Description
1-[(2-Bromophenyl)methyl]-3-methyl-1H-pyrazol-4-amine is a brominated pyrazole derivative characterized by a 2-bromophenylmethyl substituent at the 1-position of the pyrazole ring and a methyl group at the 3-position. The compound’s molecular formula is C₁₁H₁₂BrN₃, with a molecular weight of 265.14 g/mol (calculated from atomic masses). The presence of the bromine atom on the ortho position of the benzyl group introduces steric and electronic effects that influence its physicochemical properties, such as solubility and reactivity.
Properties
Molecular Formula |
C11H12BrN3 |
|---|---|
Molecular Weight |
266.14 g/mol |
IUPAC Name |
1-[(2-bromophenyl)methyl]-3-methylpyrazol-4-amine |
InChI |
InChI=1S/C11H12BrN3/c1-8-11(13)7-15(14-8)6-9-4-2-3-5-10(9)12/h2-5,7H,6,13H2,1H3 |
InChI Key |
RKKOHBHAUBEBJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1N)CC2=CC=CC=C2Br |
Origin of Product |
United States |
Preparation Methods
Pyrazole Core Synthesis
The pyrazole ring is constructed via cyclocondensation reactions. Two primary approaches dominate:
1.1 Hydrazine-Diketone Cyclization
Reacting hydrazine derivatives with 1,3-diketones under acidic or basic conditions generates the pyrazole scaffold. For example:
- Ethyl acetoacetate and hydrazine hydrate form 3-methyl-1H-pyrazol-5(4H)-one under reflux in ethanol (yield: 89%).
- Microwave-assisted methods reduce reaction times by 40–60% compared to conventional heating.
1.2 Vilsmeier-Haack Formylation
Pyrazole-4-carbaldehydes are synthesized via formylation-chlorination of pyrazolones using POCl₃/DMF. This method achieves >80% yields for intermediates critical to subsequent functionalization.
Bromophenyl Group Introduction
2.1 Suzuki-Miyaura Coupling
Palladium-catalyzed cross-coupling between pyrazole boronic esters and 2-bromobenzyl bromide introduces the bromophenyl group. Key conditions:
| Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|
| Pd(PPh₃)₄ | DME | 80°C | 75–82% |
| Pd(OAc)₂/XPhos | THF | 100°C | 88% |
2.2 Nucleophilic Substitution
Direct alkylation of pyrazole amines with 2-bromobenzyl bromide in polar aprotic solvents (DMF, DMSO) at 50–80°C yields 60–70% product. Base additives (K₂CO₃, Et₃N) improve efficiency.
Functional Group Modifications
3.1 Reductive Amination
Condensation of 3-methylpyrazole-4-carbaldehyde with 2-bromobenzylamine followed by NaBH₄ reduction achieves the target amine (65–72% yield).
3.2 Protecting Group Strategies
- Boc protection: Tert-butyloxycarbonyl groups stabilize amines during bromophenyl coupling, with deprotection using TFA/CH₂Cl₂ (1:1).
- Silyl ethers: Trimethylsilyl chloride protects hydroxyl groups in multistep syntheses, removed via fluoride ions (e.g., TBAF).
Industrial-Scale Production
| Method | Scale | Key Advantage | Limitation |
|---|---|---|---|
| Batch | 10–100 kg | High purity (≥98%) via recrystallization | Slow throughput |
| Continuous Flow | >500 kg | 30% faster cycle times | Equipment costs |
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >95% purity.
- Byproduct Management : Dimerization side products are minimized using low-polarity solvents (toluene, hexane).
Analytical Characterization
- ¹H NMR (DMSO-d₆): δ 2.32 (s, 3H, CH₃), 4.98 (s, 2H, CH₂), 7.22–7.56 (m, 4H, Ar-H).
- IR : 3380 cm⁻¹ (N-H stretch), 1542 cm⁻¹ (C=N), 1650 cm⁻¹ (C=O in intermediates).
- EI-MS: m/z 265 [M+H]⁺, consistent with C₁₁H₁₂BrN₃.
Comparative Analysis of Methods
| Parameter | Suzuki Coupling | Nucleophilic Substitution |
|---|---|---|
| Yield | 75–88% | 60–70% |
| Catalyst Cost | High (Pd-based) | Low |
| Scalability | Limited by Pd recovery | Easily scalable |
| Purity | ≥97% | 90–95% |
Chemical Reactions Analysis
Reactivity Profile
The compound’s reactivity stems from its functional groups:
-
Amino group : Acts as a nucleophile in substitution and condensation reactions.
-
Bromine atom : Enables electrophilic substitution and elimination reactions.
-
Pyrazole ring : Participates in electrophilic aromatic substitution and redox reactions.
Reaction Types and Conditions
| Reaction Type | Reagent/Condition | Outcome |
|---|---|---|
| Nucleophilic substitution | Benzyl halide, base (e.g., NaOH) | Formation of substituted pyrazole derivatives |
| Electrophilic substitution | Electrophiles (e.g., nitration mix) | Substitution at the bromophenyl ring |
| Oxidation | Oxidizing agents (e.g., KMnO₄) | Amino group oxidation |
| Reduction | LiAlH₄, anhydrous ether | Reduction of double bonds |
Nucleophilic Substitution
The amine group (-NH₂) reacts with electrophilic carbons in benzyl halides via an SN2 mechanism:
-
Nucleophilic attack : The amine attacks the carbon adjacent to bromine in benzyl chloride.
-
Elimination of Br⁻ : Displacement of bromide forms the C-N bond.
Electrophilic Substitution
The bromophenyl ring undergoes substitution at the para position due to directing effects of the bromine atom. Typical reagents include nitric acid or halogens.
Biological Interactions
While direct biological data for this compound is limited, pyrazole derivatives with similar structures exhibit:
-
Enzyme inhibition : Interaction with kinases or proteases via hydrogen bonding (e.g., bromophenyl group binding to hydrophobic pockets).
-
Cell membrane penetration : Enhanced by the lipophilic bromophenyl group.
Structural Variants and Comparison
| Compound | Molecular Formula | Key Difference |
|---|---|---|
| 1-[(4-Bromophenyl)methyl]-3-methyl-1H-pyrazol-4-amine | C₁₀H₁₀BrN₃ | Bromine at para position |
| 1-[(2-Bromophenyl)methyl]-1H-pyrazol-4-amine | C₁₀H₁₀BrN₃ | No methyl group on pyrazole ring |
| 3-Methyl-1H-pyrazol-5-amines | C₆H₈BrN₃ | No phenyl substitution |
The substitution pattern (ortho vs. para bromine) significantly affects reactivity and biological activity .
Scientific Research Applications
1-[(2-Bromophenyl)methyl]-3-methyl-1H-pyrazol-4-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-Bromophenyl)methyl]-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Key Observations:
Fluorine and chlorine substituents (e.g., 3-chloro-4-fluorophenyl) may reduce molecular weight but increase polarity, affecting solubility .
Biological Activity :
- Pyrazoles with extended aromatic systems (e.g., imidazole-fused analogs) exhibit superior antioxidant activity (IC₅₀ = 10.2 μM) compared to simpler derivatives like the target compound, suggesting that planar aromatic moieties enhance radical-scavenging capacity .
Physicochemical Properties :
- Aliphatic substituents (e.g., 3-methylbutan-2-yl) increase lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .
Crystallographic and Hydrogen-Bonding Analysis
Crystallographic studies using programs like SHELX and ORTEP () reveal that the amine group at the 4-position of the pyrazole ring participates in hydrogen bonding, influencing crystal packing and stability. For example, in 4-bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-amine, the NH₂ group forms hydrogen bonds with adjacent molecules, creating a layered crystal structure .
Biological Activity
1-[(2-Bromophenyl)methyl]-3-methyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole class, which has garnered significant interest due to its diverse biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H12BrN3, with a molecular weight of 266.14 g/mol. The IUPAC name is N-[(2-bromophenyl)methyl]-1-methylpyrazol-4-amine. Its structure features a bromophenyl group attached to a pyrazole ring, contributing to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C11H12BrN3 |
| Molecular Weight | 266.14 g/mol |
| IUPAC Name | N-[(2-bromophenyl)methyl]-1-methylpyrazol-4-amine |
| InChI Key | ZKTGTWHWQHVIMG-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multi-step reactions, including the bromination of a benzene derivative and subsequent cyclization to form the pyrazole ring. Advanced catalytic processes such as Suzuki–Miyaura coupling are often employed to enhance yield and purity .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, particularly those containing the 1H-pyrazole scaffold. Compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines, including:
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
- Lung Cancer
In vitro studies indicated that these compounds could inhibit cell growth and induce apoptosis in cancer cells .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. Research indicates that pyrazole derivatives can exhibit activity against a range of bacterial and fungal pathogens. For instance, derivatives have been tested against strains such as E. coli and Aspergillus niger, demonstrating potential as antimicrobial agents .
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, pyrazole compounds have been evaluated for their anti-inflammatory effects. Some studies reported that these compounds could inhibit pro-inflammatory cytokines and reduce edema in animal models .
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Modulation : The compound may interact with specific enzymes, altering their activity.
- Receptor Inhibition : It might inhibit certain receptors involved in cancer progression or inflammation.
- Cell Signaling Interference : The compound could disrupt cellular signaling pathways critical for tumor growth and survival .
Study on Anticancer Activity
A study published in ACS Omega synthesized various pyrazole derivatives and evaluated their anticancer activity using MDA-MB-231 and HepG2 cell lines. The results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer properties .
Evaluation of Antimicrobial Effects
Another study assessed the antimicrobial efficacy of several pyrazole derivatives against Bacillus subtilis and E. coli. The results indicated that some compounds had a minimum inhibitory concentration (MIC) lower than standard antibiotics, suggesting they could serve as effective alternatives in treating infections .
Q & A
Q. What are the optimal synthetic routes for 1-[(2-Bromophenyl)methyl]-3-methyl-1H-pyrazol-4-amine, and how can intermediates be purified?
The synthesis typically involves multi-step protocols, such as:
- Condensation reactions : Microwave-assisted methods (e.g., coupling 3-alkylpyrazoles with substituted benzaldehydes) improve yield and reduce reaction time .
- Purification : Recrystallization using ethanol or methanol is common. Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves polar impurities .
- Key considerations : Monitor reaction progress via TLC, and optimize solvent polarity to avoid byproducts like dimerized intermediates .
Q. How is structural characterization performed for this compound and its derivatives?
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Antimicrobial testing : Use broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) establish selectivity indices .
- Data interpretation : Compare IC₅₀ values with positive controls (e.g., fluconazole for antifungal assays) to assess potency .
Advanced Research Questions
Q. How can computational methods predict the compound’s pharmacokinetic and toxicity profiles?
- ADMET prediction : Tools like SwissADME evaluate logP (lipophilicity) and CNS permeability. For this compound, logP ~2.5 suggests moderate blood-brain barrier penetration .
- Docking studies : Target GPCRs (e.g., cannabinoid receptors) using AutoDock Vina. Focus on pyrazole-amine interactions with receptor active sites .
- Validation : Cross-check in silico results with experimental CYP450 inhibition data to refine models .
Q. How do crystallographic data resolve contradictions in reported bioactivity?
- Hydrogen bonding networks : In derivatives, amine-N–H⋯O and hydroxy-O–H⋯O bonds stabilize active conformations, explaining variability in receptor binding .
- Torsional strain analysis : Substituents like bromophenyl groups introduce steric hindrance, reducing affinity for planar binding pockets (e.g., COX-2) .
- Case study : Contrast IC₅₀ values of analogs with/without 2-bromo substitution to isolate electronic vs. steric effects .
Q. What experimental designs assess environmental impacts of this compound?
- Ecotoxicology : Follow OECD guidelines for Daphnia magna acute toxicity (48-hr LC₅₀) and algal growth inhibition .
- Degradation studies : Use HPLC-MS to track hydrolysis products in simulated wastewater (pH 7–9, 25°C) .
- Risk mitigation : Partner with waste management firms for neutralization of brominated byproducts (e.g., sodium thiosulfate treatment) .
Q. How are structure-activity relationships (SAR) explored for pyrazole-amine derivatives?
- Substitution patterns :
- Electron-withdrawing groups (e.g., Br at 2-position) enhance electrophilicity, improving kinase inhibition .
- Methyl groups on pyrazole reduce metabolic clearance (e.g., CYP3A4 stability) .
- Pharmacophore mapping : Overlay active conformations of analogs to identify conserved hydrogen-bond acceptors .
Q. What strategies address low solubility in biological assays?
- Co-solvents : Use DMSO (≤1% v/v) to maintain solubility without cytotoxicity .
- Salt formation : Prepare hydrochloride salts via HCl gas bubbling in anhydrous ether .
- Nanoformulation : Encapsulate in PEGylated liposomes (size ~100 nm) to enhance bioavailability .
Methodological Tables
Q. Table 1. Comparative Bioactivity of Pyrazole Derivatives
| Derivative Substitution | Target Receptor | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 2-Bromo, 3-methyl | CB1 | 0.12 | |
| 4-Fluoro, 3-methyl | COX-2 | 3.45 | |
| Unsubstituted | CYP450 2D6 | >50 |
Q. Table 2. Synthetic Yield Optimization
| Method | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Microwave-assisted | Ethanol | 80°C | 78 |
| Conventional reflux | Toluene | 110°C | 52 |
| Sonication | DMF | 50°C | 65 |
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
